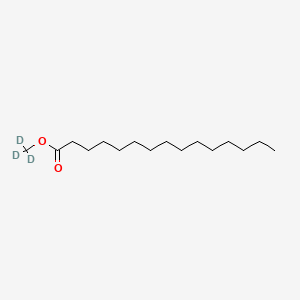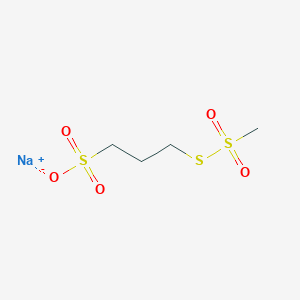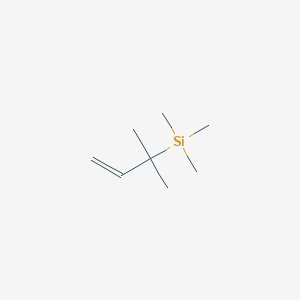
Silane, (1,1-dimethyl-2-propenyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethyl-2-propenyl)trimethyl-, also known by its chemical formula C8H18Si, is a silicon-based compound. It is part of the broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its applications in various fields, including materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethyl-2-propenyl)trimethyl- typically involves the reaction of trimethylchlorosilane with an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the addition of the silicon atom to the organic group. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dimethyl-2-propenyl)trimethyl- is scaled up using similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high efficiency and consistency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethyl-2-propenyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon atom can be substituted with other functional groups, leading to the formation of diverse organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and hydrosilanes for reduction reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have significant applications in materials science and industrial chemistry .
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethyl-2-propenyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is explored for its potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential in medical imaging and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of Silane, (1,1-dimethyl-2-propenyl)trimethyl- involves its ability to form stable bonds with organic groups and other silicon atoms. This property is attributed to the high affinity of silicon for oxygen and fluorine, which allows the compound to participate in various chemical reactions. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Silane, (1,1-dimethyl-2-propenyl)trimethyl- include:
- Trimethylsilyl chloride
- Trimethylsilane
- Dimethylphenylsilane
- Triphenylsilane
Uniqueness
What sets Silane, (1,1-dimethyl-2-propenyl)trimethyl- apart from these similar compounds is its unique structure, which combines a silicon atom with a 1,1-dimethyl-2-propenyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly useful in specialized applications .
Eigenschaften
CAS-Nummer |
67707-64-6 |
|---|---|
Molekularformel |
C8H18Si |
Molekulargewicht |
142.31 g/mol |
IUPAC-Name |
trimethyl(2-methylbut-3-en-2-yl)silane |
InChI |
InChI=1S/C8H18Si/c1-7-8(2,3)9(4,5)6/h7H,1H2,2-6H3 |
InChI-Schlüssel |
UVAINNXKNVZOJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



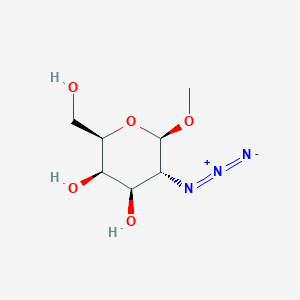
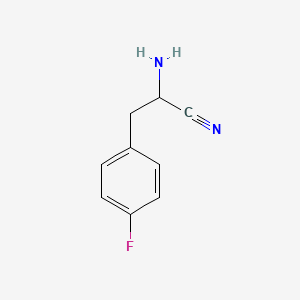

![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)

![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/structure/B13409856.png)
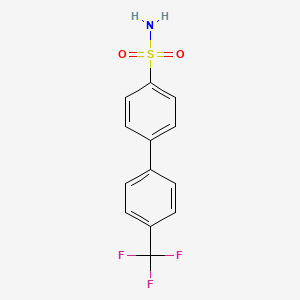
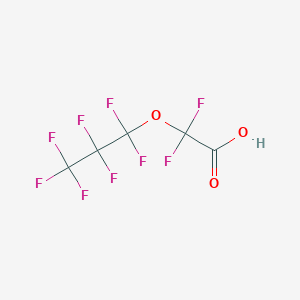
![2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409866.png)
